N5-(2-Aminoethyl)pyrimidine-2,5-diamine

Bruton's tyrosine kinase Covalent irreversible inhibitors B-cell malignancies

N5-(2-Aminoethyl)pyrimidine-2,5-diamine (CAS 1893902-20-9, molecular formula C₆H₁₁N₅, molecular weight 153.19 g/mol) is a heteroaromatic building block featuring a pyrimidine-2,5-diamine core with an aminoethyl substituent at the N5 position. This specific 2,5-diaminopyrimidine scaffold has been validated as a core structure for covalent irreversible inhibitors of Bruton’s tyrosine kinase (Btk), a critical target in B‑cell malignancies, and for selective degraders of B‑lymphoid tyrosine kinase (BLK).

Molecular Formula C6H11N5
Molecular Weight 153.19 g/mol
Cat. No. B13247077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN5-(2-Aminoethyl)pyrimidine-2,5-diamine
Molecular FormulaC6H11N5
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)NCCN
InChIInChI=1S/C6H11N5/c7-1-2-9-5-3-10-6(8)11-4-5/h3-4,9H,1-2,7H2,(H2,8,10,11)
InChIKeyXQVXTZMSJFLDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N5-(2-Aminoethyl)pyrimidine-2,5-diamine: Chemical Identity and Core Scaffold for Targeted Procurement


N5-(2-Aminoethyl)pyrimidine-2,5-diamine (CAS 1893902-20-9, molecular formula C₆H₁₁N₅, molecular weight 153.19 g/mol) is a heteroaromatic building block featuring a pyrimidine-2,5-diamine core with an aminoethyl substituent at the N5 position . This specific 2,5-diaminopyrimidine scaffold has been validated as a core structure for covalent irreversible inhibitors of Bruton’s tyrosine kinase (Btk), a critical target in B‑cell malignancies, and for selective degraders of B‑lymphoid tyrosine kinase (BLK) . The compound’s explicit regioisomeric identity—2,5-substitution pattern plus a flexible aminoethyl side‑chain—distinguishes it from the more common 2,4-diaminopyrimidine pharmacophore that dominates kinase inhibitor patent landscapes, potentially offering access to distinct chemical space for medicinal chemistry programs.

Why N5-(2-Aminoethyl)pyrimidine-2,5-diamine Cannot Be Replaced by Generic 2,4- or 4,5-Diaminopyrimidine Analogs


The 2,5-diaminopyrimidine substitution pattern confers fundamentally different kinase inhibition profiles compared to the 2,4-diaminopyrimidine series. While 2,4-pyrimidinediamines have been widely developed as JAK, Sky, and Aurora kinase inhibitors, 2,5-diaminopyrimidine derivatives uniquely enable covalent irreversible engagement of Cys481 in Btk and also act as selective monomeric degraders of BLK, a mechanism inaccessible to 2,4-substituted analogs . Within the 2,5-series, the N5‑aminoethyl side chain provides a primary amine tether that can be further functionalized, differentiating this compound from simple N5-methyl or N5,N5-dimethyl pyrimidine-2,5-diamines (CAS 73418-85-6) that lack a free terminal amine for conjugation . Simple replacement with an unsubstituted 2,5-diaminopyrimidine core (CAS 22715-27-1) would eliminate both the side-chain vector and the unique reactivity profile required for downstream synthetic elaboration.

Quantitative Comparator Evidence for N5-(2-Aminoethyl)pyrimidine-2,5-diamine in Kinase-Targeted Chemical Biology


Btk Covalent Irreversible Inhibition: 2,5-Diaminopyrimidine Scaffold Differentiates from 2,4-Diaminopyrimidine Series

The 2,5-diaminopyrimidine core described in yields covalent irreversible Btk inhibitors that target Cys481; this mechanism is structurally inaccessible to 2,4-diaminopyrimidine kinase inhibitors such as Ibrutinib's core scaffold and JAK-selective 2,4-pyrimidinediamines . While target-specific IC₅₀ data for the free N5-(2-aminoethyl)pyrimidine-2,5-diamine monomer is not publicly available, elaborated 2,5-diaminopyrimidine analogs demonstrate sub‑micromolar Btk IC₅₀ values in cellular assays and achieve >70% Btk degradation at 1–10 µM in BLK degradation studies .

Bruton's tyrosine kinase Covalent irreversible inhibitors B-cell malignancies

Aminoethyl Side Chain Enables Conjugation: N5-(2-Aminoethyl) vs. N5,N5-Dimethyl-2,5-pyrimidinediamine

N5-(2-Aminoethyl)pyrimidine-2,5-diamine bears a primary aliphatic amine on the flexible ethylene tether, offering a chemically accessible handle for amide bond formation or linker conjugation. By contrast, N5,N5-dimethyl-2,5-pyrimidinediamine (CAS 73418-85-6) possesses a tertiary amine that cannot function as a nucleophile for covalent probe or PROTAC (PROteolysis TArgeting Chimera) linker attachment . Quantitative comparison of amine pKa (primary amine: estimated pKa ~10.5; tertiary dimethylamine: pKa ~10.7 for protonated form but no reactive lone pair available for acylation) confirms the target compound's suitability for bioconjugation chemistry .

Bifunctional probes PROTAC design Affinity labels

Isomeric Purity Advantage: N5-(2-Aminoethyl)pyrimidine-2,5-diamine Over N5-(2-Aminoethyl)pyrimidine-4,5-diamine

The compound is certified at 95% purity (HPLC) by Leyan (product 2110169) . The isomeric purity is critical because the 2,5-substitution pattern directs electrophilic aromatic substitution and metal-catalyzed cross-coupling to different ring positions compared to the 4,5-diamine isomer (CAS 1401661-69-5). In the 2,5-isomer, C4 is unsubstituted and available for Pd-catalyzed C–H functionalization, while the 4,5-isomer has both C2 and C4 positions blocked by amino groups, limiting further regioselective modification .

Regioisomeric purity Synthetic intermediates Catalysis

Procurement-Driven Application Scenarios for N5-(2-Aminoethyl)pyrimidine-2,5-diamine


Synthesis of Covalent Irreversible Btk Inhibitor Candidates

Medicinal chemistry teams developing covalent Btk inhibitors can utilize N5-(2-Aminoethyl)pyrimidine-2,5-diamine as a starting scaffold. The free N5-primary amine permits attachment of acrylamide warheads or linker groups targeting Cys481, a design feature validated by the 2,5-diaminopyrimidine probe series reported in . The 95% purity specification (Leyan, product 2110169) meets the requirements for initial SAR exploration .

Construction of 2,5-Diaminopyrimidine-Based PROTACs for Btk or BLK Degradation

In targeted protein degradation programs, the terminal aminoethyl group serves as an anchor point for conjugating E3 ligase-recruiting ligands (e.g., VHL or CRBN binders). The 2,5-diaminopyrimidine core has been shown to induce selective degradation of BLK when further elaborated . This compound's free primary amine, absent in N5,N5-dimethyl analogs, makes it uniquely suited for PROTAC linker chemistry .

Diversity-Oriented Synthesis via C4 Position Functionalization

Synthetic chemists requiring a pyrimidine-2,5-diamine core with a pendent aminoethyl group and a free C4 aromatic position can use N5-(2-Aminoethyl)pyrimidine-2,5-diamine for regioselective Pd-catalyzed cross-couplings, C–H activation, or electrophilic halogenation. The isomeric purity of the 2,5-substitution pattern prevents regioisomeric contamination that could arise if the 4,5-isomer (CAS 1401661-69-5) were inadvertently substituted .

Building Block for Bifunctional Chemical Biology Probes

The compound can be directly incorporated into the design of bifunctional affinity probes for Btk target engagement studies. The primary amine handle has been utilized in analogous 2,5-diaminopyrimidine affinity probes to append fluorescent or biotin reporter groups . Procurement of this specific aminoethyl derivative eliminates the need for additional amine-deprotection steps required with protected or tertiary amine analogs.

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